Bis(4-fluorophenyl) sulfoxide
Overview
Description
Bis(4-fluorophenyl) sulfoxide: is an organic compound with the molecular formula C₁₂H₈F₂OS. It is a white crystalline solid with a characteristic aromatic odor. This compound is primarily used in organic synthesis as a catalyst and a ligand for transition metals. It also finds applications in the production of fluorescent materials and optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-fluorophenyl) sulfoxide can be synthesized through the oxidation of 4-fluorophenyl sulfide using various oxidizing agents. One common method involves the use of urea-hydrogen peroxide adduct (UHP) and cyanuric chloride in acetonitrile at room temperature . The reaction typically proceeds as follows: [ \text{4-Fluorophenyl sulfide} + \text{UHP} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often involves the use of transition metal catalysts to facilitate the oxidation process. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(4-fluorophenyl) sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can yield the original sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Bis(4-fluorophenyl) sulfone.
Reduction: 4-Fluorophenyl sulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Bis(4-fluorophenyl) sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of optoelectronic devices and as a component in fluorescent materials
Mechanism of Action
The mechanism by which Bis(4-fluorophenyl) sulfoxide exerts its effects involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparison with Similar Compounds
Bis(4-fluorophenyl) sulfone: Similar structure but with a sulfone group instead of a sulfoxide.
Bis(4-chlorophenyl) sulfoxide: Similar structure with chlorine substituents instead of fluorine.
Bis(4-hydroxyphenyl) sulfoxide: Similar structure with hydroxyl groups instead of fluorine.
Uniqueness: Bis(4-fluorophenyl) sulfoxide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in optoelectronic devices and as a ligand in coordination chemistry .
Properties
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)sulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYKABJIEOOUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514095 | |
Record name | 1,1'-Sulfinylbis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-25-5 | |
Record name | 1,1'-Sulfinylbis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.